4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide
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Overview
Description
4-[4-(2-Chloroethyl)benzenesulfonamido]-N-undecylbenzamide is a complex organic compound that features a sulfonamide group and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloroethyl)benzenesulfonamido]-N-undecylbenzamide typically involves a multi-step process. One common method starts with the preparation of 4-(2-chloroethyl)benzenesulfonamide, which is then reacted with N-undecylbenzamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chloroethyl)benzenesulfonamido]-N-undecylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are often sulfonic acids.
Reduction: The primary products are amines.
Substitution: The products depend on the nucleophile used; common products include substituted sulfonamides.
Scientific Research Applications
4-[4-(2-Chloroethyl)benzenesulfonamido]-N-undecylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloroethyl)benzenesulfonamido]-N-undecylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cell membranes due to its long alkyl chain, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)benzenesulfonamide: Shares the sulfonamide group but lacks the long alkyl chain.
N-undecylbenzamide: Contains the long alkyl chain but lacks the sulfonamide group.
Uniqueness
4-[4-(2-Chloroethyl)benzenesulfonamido]-N-undecylbenzamide is unique due to the combination of the sulfonamide group and the long alkyl chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H37ClN2O3S |
---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
4-[[4-(2-chloroethyl)phenyl]sulfonylamino]-N-undecylbenzamide |
InChI |
InChI=1S/C26H37ClN2O3S/c1-2-3-4-5-6-7-8-9-10-21-28-26(30)23-13-15-24(16-14-23)29-33(31,32)25-17-11-22(12-18-25)19-20-27/h11-18,29H,2-10,19-21H2,1H3,(H,28,30) |
InChI Key |
RJSGRWLINYVGOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origin of Product |
United States |
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